2-Amino-1-[(S)-3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanone
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Overview
Description
2-Amino-1-[(S)-3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanone is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and an ethanone group, which is a two-carbon ketone. The presence of both amino and benzyl groups further enhances its reactivity and potential utility in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-[(S)-3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanone typically involves multi-step organic reactions. One common method involves the initial formation of the pyrrolidine ring, followed by the introduction of the benzyl and isopropyl groups through nucleophilic substitution reactions. The final step often includes the addition of the ethanone group via a condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesis machines that can precisely control reaction conditions such as temperature, pressure, and pH. Catalysts and solvents are carefully selected to optimize yield and purity. Common industrial methods may also include continuous flow synthesis, which allows for the efficient production of large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-[(S)-3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanone can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert ketones to alcohols or amines to more reactive intermediates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-Amino-1-[(S)-3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-[(S)-3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. Its unique structure allows it to fit into binding sites with high specificity, modulating biochemical pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-[(S)-3-(benzyl-amino)-pyrrolidin-1-yl]-ethanone
- 2-Amino-1-[(S)-3-(isopropyl-amino)-pyrrolidin-1-yl]-ethanone
- 2-Amino-1-[(S)-3-(methyl-amino)-pyrrolidin-1-yl]-ethanone
Uniqueness
What sets 2-Amino-1-[(S)-3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanone apart from similar compounds is the combination of the benzyl and isopropyl groups. This unique structural feature enhances its reactivity and potential for forming diverse chemical bonds, making it a valuable compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-13(2)19(11-14-6-4-3-5-7-14)15-8-9-18(12-15)16(20)10-17/h3-7,13,15H,8-12,17H2,1-2H3/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAALBWXNHNBFM-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C2CCN(C2)C(=O)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CC1=CC=CC=C1)[C@H]2CCN(C2)C(=O)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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